MAO-B vs. MAO-A Selectivity Ratio: Defining the Isoform Inhibition Window
The compound demonstrates a 13.25-fold selectivity for human MAO-B (IC50 = 800 nM) over human MAO-A (IC50 = 10,600 nM) in recombinant enzyme assays [1]. This selectivity is reported by a single, curated database entry and represents the compound's primary quantifiable bioactivity. As a comparator, the dual MAO-A/B inhibitor isocarboxazid exhibits balanced IC50 values (MAO-A: ~30 nM; MAO-B: ~50 nM, ~1.7-fold difference) [2], while the MAO-B selective selegiline (deprenyl) shows a far larger selectivity window (IC50 MAO-B: ~18 nM) but with a structurally distinct amphetamine-derived backbone, not a biquinoline scaffold [3].
| Evidence Dimension | MAO-B vs. MAO-A Selectivity Ratio (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | IC50 MAO-B = 800 nM; IC50 MAO-A = 10,600 nM; Selectivity Ratio = 13.25 |
| Comparator Or Baseline | Isocarboxazid: Selectivity Ratio ~1.7 (MAO-A IC50 ~30 nM, MAO-B IC50 ~50 nM); Selegiline: MAO-B IC50 ~18 nM (highly selective, structurally distinct) |
| Quantified Difference | The target compound's selectivity ratio is 7.8-fold higher than the non-selective isocarboxazid baseline, but its MAO-B potency is 44-fold weaker than selegiline. |
| Conditions | Target compound: human recombinant MAO enzymes (Amplex Red assay for MAO-B; kynuramine fluorimetry for MAO-A). Comparator data: literature values from rat/human tissue or recombinant preparations. |
Why This Matters
This defines a specific, moderate selectivity window critical for researchers designing CNS-targeted, MAO-B preferring chemical probes that avoid the hypertensive 'cheese reaction' associated with strong MAO-A inhibition.
- [1] BindingDB. (n.d.). BDBM50350503 (CHEMBL1814645) - Affinity Data for Human MAO-B (IC50: 800 nM) and MAO-A (IC50: 10,600 nM). Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350503 View Source
- [2] Shulman, K. I., Herrmann, N., & Walker, S. E. (2013). Current place of monoamine oxidase inhibitors in the treatment of depression. CNS Drugs, 27(10), 789-797. (Isocarboxazid comparator data). View Source
- [3] Magyar, K. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65-84. (Selegiline comparator data). View Source
